N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide
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Overview
Description
N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide is a heterocyclic compound that features a benzoxazole ring fused with a pyridine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide typically involves the reaction of 2-aminopyridine with an appropriate benzoxazole derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazole or pyridine derivatives.
Scientific Research Applications
N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine-amide structure and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole-pyridine ring system and are known for their pharmacological properties.
Benzothiazole derivatives: These compounds have a benzothiazole ring and are explored for their antimicrobial and anticancer activities.
Uniqueness
N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide is unique due to its specific combination of a benzoxazole ring with a pyridine ring and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H11N3O2 |
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Molecular Weight |
253.26 g/mol |
IUPAC Name |
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C14H11N3O2/c1-9(18)16-11-2-3-13-12(8-11)17-14(19-13)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,18) |
InChI Key |
QANQQXSQVQYQFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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